2-Bromo-1-(2-bromophenyl)ethanone

Description

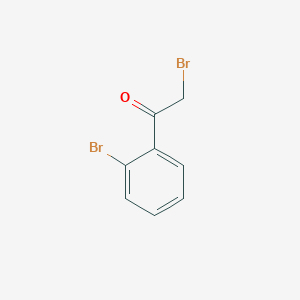

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXPJIJQTHJGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372109 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-55-0 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenacyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone, also known as 2,2'-dibromoacetophenone, is a halogenated ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile building block for the construction of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry and drug development, with a focus on its role as a precursor to biologically active molecules.

Chemical and Physical Properties

This compound is typically a liquid or solid at room temperature, with its physical state dependent on purity.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 49851-55-0 | [2] |

| Molecular Formula | C₈H₆Br₂O | [2] |

| Molecular Weight | 277.94 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid, solid, semi-solid, or lump | [1] |

| Boiling Point | 90-92 °C at 0.02 mmHg | |

| Density | 1.8 ± 0.1 g/cm³ | |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | [3] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [3] |

| HRMS (ESI) | m/z 275.8785, calculated for C₈H₆OBr₂: 275.8789 | [3] |

Experimental Protocols: Synthesis and Key Reactions

The reactivity of the α-bromomethyl ketone group is central to the synthetic utility of this compound. It readily undergoes nucleophilic substitution reactions, making it an excellent precursor for various heterocyclic systems.

Synthesis of this compound

A facile and environmentally benign method for the synthesis of this compound involves the ultrasound-assisted bromination of 1-(2-bromophenyl)ethanone using N-bromosuccinimide (NBS).[3]

Experimental Protocol: Ultrasound-Assisted Bromination [3]

-

In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-bromosuccinimide.

-

Add a solvent system of PEG-400 and water (1:2 ratio).

-

Irradiate the mixture with ultrasound (18-25 kHz, 300 W) at 80 °C for 15-20 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to isolate the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis of Biologically Active Heterocycles

This compound is a key precursor for synthesizing heterocyclic scaffolds of high interest in drug discovery, such as thiazoles and triazolo-thiadiazines, which have shown antimicrobial and antifungal activities.[1][4][5]

Experimental Protocol: Synthesis of 2-Amino-4-(2-bromophenyl)thiazole Derivatives (Adapted from Hantzsch Thiazole Synthesis)[1][6]

-

Dissolve this compound in a suitable solvent such as absolute methanol.

-

Add an equimolar amount of thiourea to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 2-amino-4-(2-bromophenyl)thiazole.

The general synthetic pathway for thiazole formation is illustrated below:

Applications in Drug Development and Medicinal Chemistry

The true value of this compound for drug development professionals lies in its ability to act as a scaffold for generating libraries of heterocyclic compounds. The resulting molecules, particularly those containing thiazole, quinoxaline, and triazole moieties, are frequently investigated for a wide range of therapeutic applications.

-

Antimicrobial and Antifungal Agents: Thiazole derivatives synthesized from α-bromo ketones have demonstrated significant activity against various bacterial and fungal strains.[1][6][7] The 2-aminothiazole core is a well-established pharmacophore in many antimicrobial drugs. Similarly, triazolo-thiadiazine derivatives, which can be synthesized from the target compound, have shown promising antifungal properties.[4][5]

-

Anticancer Agents: The 1,2,4-triazolo[3,4-b][1][6][8]thiadiazine scaffold, accessible from α-bromo ketones, has been identified as a promising core structure for the development of new anticancer agents.[4][9] Derivatives have been shown to exhibit antineoplastic activity against a wide range of cancer cell lines.

-

Antiviral and Anti-inflammatory Activity: Various nitrogen-containing heterocycles derived from precursors like this compound are being explored for their potential antiviral and anti-inflammatory properties.[8]

The general workflow for utilizing this compound in a drug discovery context involves its reaction with various nucleophiles to create a diverse library of compounds, which are then screened for biological activity.

Conclusion

This compound (CAS No. 49851-55-0) is a highly valuable and versatile chemical intermediate. Its utility extends beyond a simple laboratory reagent; it is a key starting material for the synthesis of diverse heterocyclic structures that form the backbone of numerous compounds under investigation for therapeutic applications. For researchers in medicinal chemistry and drug development, a thorough understanding of the reactivity and synthetic potential of this compound opens avenues for the discovery of novel bioactive molecules with potential applications in treating a range of diseases. The experimental protocols and synthetic pathways outlined in this guide serve as a foundational resource for harnessing the full potential of this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and study of the anticancer activity of some new 7H-[1,2,4]triazolo [3,4-b][1,3,4]thiadiazines | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The synthesis and the study of the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive α-bromo ketone moiety and a substituted phenyl ring, makes it a versatile precursor for the construction of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in the fields of chemical research and pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the CAS number 49851-55-0, is a compound whose physical state is often described as a liquid, solid, or semi-solid lump, suggesting it is likely a low-melting solid at or near room temperature. It is characterized by the following properties:

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 49851-55-0 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | [2] |

| Boiling Point | 90-92 °C at 0.02 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Solubility | Expected to be more soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) than in water. | General chemical principles |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The following table summarizes its key nuclear magnetic resonance (NMR) data.

| ¹H NMR (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.64 - 7.63 | m |

| 7.48 - 7.47 | m |

| 7.43 - 7.40 | m |

| 7.38 - 7.35 | m |

| 4.48 | s |

| ¹³C NMR (125 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 193.98 | C=O |

| 137.95 | Ar-C |

| 133.44 | Ar-CH |

| 131.27 | Ar-CH |

| 129.36 | Ar-CH |

| 128.42 | Ar-CH |

| 119.32 | Ar-C |

| 34.19 | -CH₂Br |

Experimental Protocols

Synthesis of this compound via Bromination of 2'-Bromoacetophenone

A common and effective method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. The following protocol is a representative procedure.

Materials:

-

2'-Bromoacetophenone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Ultrasound bath (18-25 kHz, 300 W)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, combine equimolar quantities of 2'-bromoacetophenone and N-bromosuccinimide.

-

Add a 1:2 mixture of PEG-400 and water to the vessel to serve as the reaction medium.

-

Place the reaction vessel in an ultrasound bath and irradiate at 18-25 kHz with a power of 300 W.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications in Drug Development

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack. This dual reactivity makes it a key building block for the synthesis of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Synthesis of Quinoxalines

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3] this compound can be readily converted to quinoxalines through condensation with o-phenylenediamines.

Caption: Synthesis of quinoxalines from this compound.

Synthesis of Thiazoles

The thiazole ring is another crucial heterocyclic motif found in numerous pharmaceuticals. The Hantzsch thiazole synthesis is a classic method for constructing this ring system, which involves the reaction of an α-haloketone with a thioamide. This compound is an ideal substrate for this transformation. Thiazole derivatives have shown a broad spectrum of biological activities.[4]

Caption: Hantzsch synthesis of thiazoles using this compound.

Logical Workflow for Synthetic Elaboration

The utility of this compound extends beyond the initial synthesis of heterocycles. The resulting products can undergo further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.

Caption: Workflow for developing compound libraries from the core reactant.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[2] It is classified as causing severe skin burns and eye damage.[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles of significant interest to the pharmaceutical industry. Its well-defined reactivity allows for the efficient synthesis of diverse molecular scaffolds, such as quinoxalines and thiazoles, which are central to many drug discovery and development programs. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in the laboratory. The methodologies and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. It covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its role as a precursor in organic synthesis.

Chemical Identity and Properties

The IUPAC name for the compound is This compound [1]. It is also referred to as 2-Bromo-1-(2-bromophenyl)ethan-1-one, 2-Bromo-2'-bromoacetophenone, and 2,2'-Dibromoacetophenone[1][2][3].

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 49851-55-0 | [1][2] |

| Molecular Formula | C₈H₆Br₂O | [1][2] |

| Molecular Weight | 277.94 g/mol | [1][2] |

| Purity | ≥95% | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Boiling Point | 90-92°C at 0.02 mm Hg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.604 | [2] |

| Flash Point | 108.1 ± 8.3 °C | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H) | [4] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98 | [4] |

| HRMS (ESI) | m/z 275.8785, calc. for C₈H₆OBr₂ 275.8789 | [4] |

| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CBr)Br | [3] |

Experimental Protocols

Ultrasound-Assisted Synthesis of α-Bromo Aromatic Ketones

A novel, environmentally benign approach for the synthesis of α-bromo aromatic ketones, including this compound, utilizes N-bromosuccinimide (NBS) as the brominating agent under ultrasonic irradiation. This method offers enhanced reaction rates, mild conditions, and high yields while avoiding hazardous organic solvents[4].

Materials:

-

Substituted Acetophenone (e.g., 1-(2-bromophenyl)ethanone)

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

Procedure:

-

In a suitable reaction vessel, mix equimolar quantities of the starting acetophenone and N-bromosuccinimide.

-

Add a solvent mixture of PEG-400 and water in a 1:2 ratio.

-

Place the reaction vessel in an ultrasonic bath and irradiate at a frequency of 18 to 25 kHz with a power of 300 W.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, perform a work-up procedure to isolate the crude product.

-

Purify the product, typically through recrystallization or column chromatography, to yield the final α-bromo aromatic ketone.

This method is highlighted as a green chemistry approach due to its use of a non-toxic solvent system and mild reaction conditions[4].

Visualized Workflows and Relationships

Logical Role as a Chemical Intermediate

This compound is a valuable building block in organic synthesis. Its two bromine atoms and ketone functional group allow for a variety of subsequent chemical transformations, making it a key precursor for synthesizing more complex molecules, particularly heterocyclic compounds that are often explored in drug discovery programs.

Caption: Role as a key intermediate in organic synthesis.

General Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: Workflow for synthesis and purification.

Safety Information

This compound is classified as hazardous.

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Appropriate personal protective equipment (PPE) should be worn, and work should be conducted in a well-ventilated fume hood. Store in a cool (2-8°C), dark place under an inert atmosphere.

References

An In-depth Technical Guide to 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(2-bromophenyl)ethanone, a key chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis protocols, and spectroscopic data, presented in a format tailored for scientific and research applications.

Molecular Structure and Physicochemical Properties

This compound, also known as 2,2'-dibromoacetophenone, is a disubstituted aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group which is further brominated at the alpha-carbon.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 49851-55-0 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,2'-Dibromoacetophenone, 2-Bromophenacyl bromide | [2] |

| Molecular Weight | 277.94 g/mol | [1] |

| Exact Mass | 275.878540 u | [2] |

| Boiling Point | 90-92 °C at 0.02 mmHg | [2] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Physical Form | Liquid, Solid, or Semi-solid | [3] |

| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the α-bromination of its precursor, 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone). Several brominating agents can be employed, including liquid bromine and N-Bromosuccinimide (NBS).[4] A modern, environmentally conscious approach utilizes NBS under ultrasonic irradiation.[5]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol describes a green chemistry approach for the synthesis of α-bromo aromatic ketones.[5]

Materials:

-

1-(2-bromophenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Ultrasonic bath (18-25 kHz, 300 W)

Procedure:

-

In a suitable reaction vessel, mix equimolar quantities of 1-(2-bromophenyl)ethanone and N-Bromosuccinimide.

-

Add a reaction medium consisting of PEG-400 and water in a 1:2 ratio.

-

Place the reaction vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound waves (18-25 kHz, 300 W).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, proceed with standard work-up and purification procedures to isolate the final product, this compound.

This method is noted for its enhanced reaction rate, mild conditions, and high yields while avoiding hazardous organic solvents.[5]

Caption: Workflow for the ultrasound-assisted synthesis of the target compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.

| Analysis Type | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 4.48 (s, 2H), 7.35-7.38 (m, 1H), 7.40-7.43 (m, 1H), 7.47-7.48 (m, 1H), 7.63-7.64 (m, 1H). | [5] |

| ¹³C NMR | (125 MHz, CDCl₃) δ (ppm): 34.19, 119.32, 128.42, 129.36, 131.27, 133.44, 137.95, 193.98. | [5] |

| HRMS (ESI) | m/z: 275.8785 [M]⁺, calculated for C₈H₆OBr₂: 275.8789. | [5] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[3]

Store in a dark place under an inert atmosphere, preferably at 2-8°C.[3] Always consult the full Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound 95% | CAS: 49851-55-0 | AChemBlock [achemblock.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Ethanone, 2-bromo-1-(3-bromophenyl)- [webbook.nist.gov]

- 7. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]

The Versatility of 2-Bromo-1-(2-bromophenyl)ethanone: A Gateway to Novel Heterocycles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are pharmacophores in a vast array of therapeutic agents and functional materials. A key building block that offers a versatile entry point into diverse heterocyclic systems is 2-Bromo-1-(2-bromophenyl)ethanone. This α-haloketone possesses two reactive centers—an electrophilic carbonyl carbon and an α-carbon susceptible to nucleophilic attack—making it an ideal precursor for constructing complex molecular architectures. This guide provides a technical overview of its application in synthesizing medicinally relevant heterocycles, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties of the Precursor

This compound, with CAS number 49851-55-0, is a solid or semi-solid compound at room temperature. Its structure is characterized by a phenacyl bromide moiety with an additional bromine atom on the phenyl ring, enhancing its reactivity and providing a further point for molecular diversification.

| Property | Value | Reference |

| IUPAC Name | 2-bromo-1-(2-bromophenyl)ethan-1-one | [1] |

| CAS Number | 49851-55-0 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

General Reactivity and Synthetic Strategy

The synthetic utility of this compound stems from its dual electrophilic nature. The α-bromine atom makes the adjacent carbon a prime target for Sₙ2 reactions with a wide range of nucleophiles. Simultaneously, the carbonyl group can undergo condensation reactions. This allows for sequential or one-pot cyclization reactions to form various five- and six-membered heterocycles.

References

An In-depth Technical Guide to the Discovery and History of α-Bromo Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of α-bromo ketones. These compounds are pivotal intermediates in organic synthesis and have found significant applications in medicinal chemistry and drug development. This document details the historical milestones, key experimental protocols, and quantitative data to serve as a valuable resource for professionals in the field.

Historical Discovery and Key Milestones

The journey of α-bromo ketones from their initial synthesis to becoming indispensable tools in modern chemistry is marked by several key discoveries. The 19th-century synthesis of bromoacetone is one of the earliest documented instances of an α-bromo ketone.[1][2] This initial work laid the foundation for future explorations into the reactivity and synthesis of this class of compounds.

A pivotal moment in understanding the formation of α-halo ketones came in the early 1900s with the work of Arthur Lapworth. His mechanistic investigations into the acid-catalyzed halogenation of ketones provided the first evidence for the involvement of an enol intermediate.[3][4][5] Lapworth demonstrated that the rate of halogenation was independent of the halogen concentration, suggesting that the formation of the enol was the rate-determining step of the reaction.[3][5] This discovery was a cornerstone in the development of physical organic chemistry.

Another significant milestone was the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[6][7][8] This reaction, involving the base-mediated rearrangement of α-halo ketones to form carboxylic acid derivatives, opened up new synthetic possibilities and further highlighted the unique reactivity of these compounds.[7][8]

.

Caption: Key milestones in the discovery and development of α-bromo ketones.

Synthetic Methodologies

The synthesis of α-bromo ketones has evolved significantly since the first preparations. A variety of methods are now available, ranging from classical acid- and base-catalyzed reactions to the use of modern, selective brominating agents.

Acid-Catalyzed Bromination

The acid-catalyzed α-bromination of ketones is a classic and widely used method.[3][5] The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[3][5] This method is generally effective for the monobromination of ketones.[9]

.

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Modern Brominating Agents

To overcome the limitations of using elemental bromine, such as lack of selectivity and harsh reaction conditions, a variety of alternative brominating agents have been developed. These reagents often offer milder reaction conditions, higher yields, and better selectivity.

| Brominating Agent | Substrate | Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine hydrobromide perbromide | 4-Chloroacetophenone | Acetic Acid | - | 90 | 3 | >80 | [10] |

| N-Bromosuccinimide (NBS) | Acetophenone | - | p-Toluenesulfonic acid | MW | 0.5 | High | [11] |

| Copper(II) bromide | Various aromatic ketones | - | - | Reflux | Variable | Moderate-Good | [12] |

| H₂O₂-HBr (aqueous) | Various ketones | Water | - | RT | Variable | 69-97 | [13][14] |

| Polymer-supported pyridinium bromide perbromide | Acetophenones | - | - | RT | Variable | High | [15] |

Table 1: Comparison of various brominating agents for the synthesis of α-bromo ketones.

Key Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful synthesis of α-bromo ketones. The following protocols are adapted from well-established sources.

Protocol 1: α-Bromination of Acetophenone using Bromine and Aluminum Chloride

This procedure is a classic method for the synthesis of phenacyl bromide.[16]

Materials:

-

Acetophenone

-

Anhydrous ether

-

Anhydrous aluminum chloride

-

Bromine

Procedure:

-

A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.[16]

-

The solution is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[16]

-

67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel with stirring, at a rate of about 1 cc per minute.[16]

-

After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes.

-

The ether and hydrogen bromide are removed by distillation from a water bath.

-

The residue is washed with water, then with a dilute sodium carbonate solution, and finally again with water.

-

The crude product is recrystallized from alcohol.

Protocol 2: Synthesis of Bromoacetone

This protocol describes the preparation of bromoacetone from acetone and bromine in an aqueous medium.[17][18]

Materials:

-

Acetone

-

Glacial acetic acid

-

Bromine

-

Anhydrous sodium carbonate

-

Anhydrous calcium chloride

Procedure:

-

In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, introduce 1.6 liters of water, 500 cc of c.p. acetone, and 372 cc of glacial acetic acid.[17]

-

Start the stirrer and heat the mixture to about 65°C using a water bath.[17]

-

Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over one to two hours, regulating the addition to prevent the accumulation of unreacted bromine.[17]

-

After the addition is complete and the solution is decolorized (approximately 20 minutes), dilute the mixture with 800 cc of cold water and cool to 10°C.[17]

-

Neutralize the solution to Congo red with about 1 kg of solid anhydrous sodium carbonate.[17]

-

Separate the resulting oil, dry it with 80 g of anhydrous calcium chloride, and fractionally distill under vacuum.[17]

-

Collect the fraction boiling at 38–48°/13 mm. The yield is typically 50–51%.[17]

Caption: Mechanism of covalent inhibition of an enzyme by an α-bromo ketone.

Conclusion

From their early discovery to their modern applications, α-bromo ketones have proven to be a versatile and important class of molecules. The historical development of their synthesis, from the use of elemental bromine to a wide array of selective brominating agents, has been driven by the need for safer, more efficient, and more sustainable chemical processes. The foundational mechanistic studies of pioneers like Lapworth and the discovery of key reactions such as the Favorskii rearrangement have provided a deep understanding of their chemical behavior. Today, α-bromo ketones are not only crucial building blocks in organic synthesis but also powerful tools in the hands of medicinal chemists and chemical biologists for the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of α-bromo ketone chemistry, offering valuable insights and practical protocols for researchers in the field.

References

- 1. Bromoacetone - Wikipedia [en.wikipedia.org]

- 2. Bromoacetone [chemeurope.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. diyhpl.us [diyhpl.us]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. purechemistry.org [purechemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(2-bromophenyl)ethanone

This document provides a comprehensive overview of the safety and handling protocols for 2-Bromo-1-(2-bromophenyl)ethanone, a chemical intermediate used in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 49851-55-0[1] |

| Molecular Formula | C₈H₆Br₂O[1][2] |

| Molecular Weight | 277.94 g/mol [1][2] |

| Appearance | Liquid, Solid, Semi-solid, or lump |

| Purity | 95%[1] |

| Boiling Point | 90-92°C at 0.02 mm Hg[2] |

| Flash Point | 108.1 ± 8.3 °C[2] |

| Density | 1.8 ± 0.1 g/cm³[2] |

| Refractive Index | 1.604[2] |

| InChI Key | LAXPJIJQTHJGCK-UHFFFAOYSA-N[2] |

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

| Hazard Classification | GHS Category |

| Acute Toxicity, Oral | Not explicitly categorized, but H302 "Harmful if swallowed" is indicated |

| Skin Corrosion/Irritation | Category 1B[3][4] |

| Serious Eye Damage/Eye Irritation | Category 1[3] |

Hazard Statements:

Precautionary Statements: [2][3][4][5][6]

-

Prevention: P260, P261, P264, P270, P271, P280

-

Response: P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, P310, P316, P321, P363

-

Storage: P403+P233, P405

-

Disposal: P501

Experimental Protocols

Detailed experimental protocols for the toxicological studies that form the basis of the hazard classifications are not publicly available in the provided search results. This information is typically held by the manufacturers and regulatory agencies. The hazard classifications are based on data from analogous compounds and computational toxicology models.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE. The following table outlines the recommended PPE.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant)[3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[3] |

| Skin and Body Protection | Lab coat, protective clothing to prevent skin exposure[3] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator[3][5] |

Handling Procedures

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[2][3][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

-

Do not eat, drink, or smoke when using this product.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4][6]

-

Keep in a dark place under an inert atmosphere.

-

Recommended storage temperature is 2-8°C.

-

Store in a corrosives area.[3]

First Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first aid measures should be taken.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][7] |

| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[2][3][4] |

Accidental Release Measures

In case of a spill or release, follow these procedures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations.[2][4][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Visualizations

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

First Aid Procedures for Exposure

Caption: First aid measures following exposure to this compound.

References

Spectroscopic Profile of 2-Bromo-1-(2-bromophenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-1-(2-bromophenyl)ethanone (CAS No. 49851-55-0). Due to the limited availability of directly published spectra for this specific molecule, this guide presents a combination of predicted data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Chemical Structure and Properties

This compound is a halogenated acetophenone derivative with the molecular formula C₈H₆Br₂O.[1][2] Its structure features a phenyl ring substituted with a bromine atom at the ortho position, and an ethanone group further substituted with a bromine atom on the alpha-carbon.

Molecular Structure:

(A more formal 2D structure diagram would be beneficial here, but is beyond the scope of this text-based format.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 2-bromo-1-(3-bromophenyl)ethanone, 2-bromo-1-(4-bromophenyl)ethanone[3][4], and 1-(2-bromophenyl)ethanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz (predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂Br |

| ~ 7.3 - 7.8 | Multiplet | 4H | Aromatic Protons |

Note: The chemical shifts of the aromatic protons are expected to be complex due to the ortho-substitution pattern and may require higher resolution instrumentation for complete assignment.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz (predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 - 35 | -CH₂Br |

| ~ 125 - 140 | Aromatic Carbons |

| ~ 190 - 195 | C=O (Carbonyl) |

Note: The exact chemical shifts of the aromatic carbons will vary depending on the electronic environment created by the two bromine substituents.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | C-H stretch (aromatic) |

| ~ 1700 - 1680 | Strong | C=O stretch (ketone) |

| ~ 1600 - 1450 | Medium | C=C stretch (aromatic) |

| ~ 800 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance | Assignment |

| ~ 276, 278, 280 | High | [M]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms) |

| ~ 197, 199 | Medium | [M - CH₂Br]⁺ |

| ~ 183, 185 | High | [C₆H₄BrCO]⁺ |

| ~ 155, 157 | Medium | [C₆H₄Br]⁺ |

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in distinctive peak clusters for bromine-containing fragments.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.[6]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

A logical workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines from 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-diamine, such as o-phenylenediamine, and a 1,2-dicarbonyl compound or its synthetic equivalent. α-Haloketones, like 2-Bromo-1-(2-bromophenyl)ethanone, serve as versatile precursors in this synthesis, proceeding through a condensation-oxidation pathway.

This document provides detailed application notes and experimental protocols for the synthesis of quinoxalines, with a specific focus on utilizing this compound as the starting material. The provided methodologies are based on established procedures for similar substituted phenacyl bromides and offer a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of quinoxalines from α-haloketones and o-phenylenediamines is a well-established transformation in organic chemistry. The reaction is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoxaline intermediate. The final step involves an oxidation reaction to yield the stable aromatic quinoxaline ring system. This process can be conducted under catalyst-free conditions or be promoted by various catalysts.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of quinoxalines from substituted phenacyl bromides and o-phenylenediamines. While a specific protocol for this compound is not explicitly detailed in the surveyed literature, the data for analogous compounds provide a valuable reference for expected yields and reaction times under different conditions.

Table 1: Catalyst-Free Synthesis of Quinoxalines

| Phenacyl Bromide Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenacyl bromide | Water | 80 | Not Specified | Moderate to High | [1] |

| Substituted Phenacyl bromides | Ethanol | Reflux | Not Specified | 70-85 | [2] |

Table 2: Catalyzed Synthesis of Quinoxalines

| Phenacyl Bromide Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Phenacyl bromide | Pyridine | THF | Room Temp. | 2 h | Excellent | [1] |

| Substituted Phenacyl bromides | 5% WO3/ZrO2 | Acetonitrile | Reflux | 0.5 h | 98 | [3] |

| Phenacyl bromide | HCTU (30 mol%) | DMF | Room Temp. | 45 min | 90 | [4] |

| 4-Bromophenacyl bromide | Pyridine | THF | Room Temp. | 2-3 h | 85-92 | [1] |

| 4-Chlorophenacyl bromide | HCTU (30 mol%) | DMF | Room Temp. | Not Specified | Moderate | [4] |

Experimental Protocols

The following are detailed methodologies for the synthesis of quinoxalines from α-haloketones and o-phenylenediamine. These protocols are generalized from literature procedures for substituted phenacyl bromides and should be adaptable for this compound, although optimization may be necessary.

Protocol 1: Catalyst-Free Synthesis in a Green Solvent

This protocol is adapted from catalyst-free methods that utilize environmentally benign solvents.[1][2]

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol or Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine in 10 mL of ethanol (or water).

-

Add 1.0 mmol of this compound to the solution.

-

Stir the reaction mixture at 80 °C (for water) or at reflux (for ethanol).

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

Protocol 2: Pyridine-Catalyzed Synthesis at Room Temperature

This protocol is based on a mild and efficient method using pyridine as a catalyst.[1]

Materials:

-

This compound

-

o-Phenylenediamine

-

Pyridine

-

Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plates (Silica gel)

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of o-phenylenediamine (1.0 mmol) in 10 mL of THF in a round-bottom flask, add pyridine (0.1 mmol).

-

Add this compound (1.0 mmol) to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-3 hours.

-

After completion, remove the THF under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure quinoxaline.

Protocol 3: Heterogeneous Catalysis with Zirconium Tungstate

This protocol utilizes a recyclable solid acid catalyst for a facile and efficient synthesis.[3]

Materials:

-

This compound

-

o-Phenylenediamine

-

5% WO3/ZrO2 catalyst

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), this compound (1.0 mmol), and 5% WO3/ZrO2 catalyst (e.g., 50 mg) in 15 mL of acetonitrile.

-

Reflux the reaction mixture with stirring.

-

Monitor the reaction by TLC. The reaction is expected to be rapid.

-

After the reaction is complete, cool the mixture and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the desired quinoxaline.

Mandatory Visualizations

Reaction Mechanism

Caption: Proposed reaction mechanism for the synthesis of quinoxalines.

Experimental Workflow

Caption: General experimental workflow for quinoxaline synthesis.

References

Application Notes and Protocols: Synthesis and Utility of Quinazoline Derivatives from 2-Bromo-1-(2-bromophenyl)ethanone and Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 2-bromo-1-(2-bromophenyl)ethanone with a diverse range of amines serves as a robust and versatile method for the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic cores are of paramount importance in medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document provides detailed application notes, experimental protocols, and mechanistic insights into this valuable transformation. The resulting quinazoline derivatives are highlighted as potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in oncology.

Introduction

Quinazolines and their oxidized counterparts, quinazolinones, are fused heterocyclic systems that are considered "privileged structures" in drug discovery. Their rigid bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Consequently, quinazoline derivatives have been extensively explored and have led to the development of approved drugs with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

The reaction of α-halo ketones with amines is a classical method for the synthesis of various nitrogen-containing heterocycles. In the context of this compound, this reaction offers a direct route to 2,4-disubstituted quinazolines. The presence of two bromine atoms in the starting material allows for a cascade of reactions, typically involving nucleophilic substitution, cyclization, and aromatization, often facilitated by a catalyst such as copper salts. This approach is highly valued for its ability to generate molecular complexity from readily accessible starting materials.

Applications in Drug Development

The primary application of quinazolines derived from the reaction of this compound with amines is in the field of oncology, particularly as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, through overexpression or mutation, is a key driver in the progression of various cancers. The quinazoline scaffold has proven to be a highly effective pharmacophore for the design of potent and selective EGFR inhibitors. Several quinazoline-based drugs, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small cell lung cancer and other malignancies.

These inhibitors typically act by competing with ATP for the binding site within the EGFR kinase domain. This competitive inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.

Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene transcription, promoting cell proliferation and survival. The diagram below illustrates the key components of this pathway and the point of intervention for quinazoline-based inhibitors.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of 2-Bromo-1-(2-bromophenyl)ethanone as a versatile starting material in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with o-phenylenediamines provides a straightforward method for the synthesis of 2-substituted quinoxaline derivatives.

Reaction Scheme:

Experimental Protocol: Pyridine-Catalyzed Synthesis of 2-(2-Bromophenyl)quinoxaline

This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via a pyridine-catalyzed condensation reaction.

Materials:

-

This compound

-

o-Phenylenediamine

-

Pyridine

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of o-phenylenediamine and 1.0 mmol of this compound in 10 mL of THF.

-

Add a catalytic amount of pyridine (e.g., 0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-bromophenyl)quinoxaline.

Quantitative Data for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Pyridine | THF | Room Temp. | 2 | ~90% |

| HCTU | DMF | Room Temp. | 0.5 | 85-95% |

Reaction Mechanism: Quinoxaline Formation

The reaction proceeds through an initial nucleophilic attack of the o-phenylenediamine on the α-bromoketone, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring.

Caption: Mechanism of Quinoxaline Synthesis.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring system, a core structure in many pharmacologically active molecules. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

Experimental Protocol: Hantzsch Synthesis of 4-(2-Bromophenyl)-1,3-thiazol-2-amine

This protocol describes the synthesis of 4-(2-bromophenyl)-1,3-thiazol-2-amine.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

5% Sodium bicarbonate solution

-

Standard laboratory glassware

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.2 mmol of thiourea in 10 mL of ethanol.

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate should form.

-

Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with deionized water.

-

Dry the crude product to obtain 4-(2-bromophenyl)-1,3-thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Thiazole Synthesis

| Thioamide | Solvent | Temperature | Time (h) | Yield (%) |

| Thiourea | Ethanol | Reflux | 1-3 | >90% |

| Thiourea | Methanol | Reflux | 0.5-1 | ~99% |

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism involves the initial formation of a thiazolinium salt via nucleophilic attack of the sulfur of thiourea on the α-carbon of the bromoketone, followed by cyclization and dehydration.

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Synthesis of Benzofuran Derivatives

The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans, involving the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.

Reaction Scheme:

Experimental Protocol: Rap-Stoermer Synthesis of (2-Bromophenyl)(benzofuran-2-yl)methanone

This protocol provides a general procedure for the synthesis of 2-aroylbenzofurans. Note: A specific literature example for the reaction with this compound was not found, hence this is a generalized protocol.

Materials:

-

This compound

-

Salicylaldehyde

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Acetone

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

To a solution of salicylaldehyde (1.0 mmol) in 10 mL of DMF or acetone, add potassium carbonate (2.0 mmol) or triethylamine (1.5 mmol).

-

To this mixture, add a solution of this compound (1.0 mmol) in a small amount of the same solvent.

-

Heat the reaction mixture at 60-80 °C and stir for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired (2-bromophenyl)(benzofuran-2-yl)methanone.

Quantitative Data for Rap-Stoermer Reaction (General)

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| K₂CO₃ | Acetone | Reflux | 13 | High |

| TEA | Neat | 130 | 1-2 | 81-97% |

Reaction Mechanism: Rap-Stoermer Reaction

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of salicylaldehyde, followed by nucleophilic attack on the α-bromoketone. An intramolecular aldol-type condensation then occurs, followed by dehydration to form the benzofuran ring.

Caption: Mechanism of Rap-Stoermer Benzofuran Synthesis.

Application Notes and Protocols for Ultrasound-Assisted Synthesis Using 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ultrasound-assisted synthesis of heterocyclic compounds utilizing 2-Bromo-1-(2-bromophenyl)ethanone as a key starting material. The application of ultrasonic irradiation in these syntheses offers significant advantages over conventional methods, including reduced reaction times, improved yields, and milder reaction conditions, aligning with the principles of green chemistry.

Introduction

This compound is a versatile bifunctional reagent, featuring two reactive sites: an α-bromoketone moiety and a brominated phenyl ring. The α-bromoketone is a classic electrophile for constructing various five- and six-membered heterocyclic rings, such as imidazoles, thiazoles, and quinoxalines. The additional bromo-substituent on the phenyl ring serves as a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for drug discovery.

Ultrasound-assisted organic synthesis leverages the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1][2] This technology is particularly effective for heterocyclic synthesis, often leading to cleaner reactions and simpler work-up procedures.

Application: Ultrasound-Assisted Synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine

A prominent application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a scaffold present in several marketed drugs. The following protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines from α-bromoacetophenones and 2-aminopyridines, enhanced by ultrasonic irradiation.[1][3]

Reaction Scheme:

Experimental Protocols

Materials and Equipment:

-

This compound

-

2-Aminopyridine

-

Polyethylene glycol 400 (PEG-400)

-

Ethanol

-

Ultrasonic bath or probe sonicator with temperature control

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for work-up and purification

-

Thin-layer chromatography (TLC) plates (silica gel)

Protocol for Ultrasound-Assisted Synthesis:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol), 2-aminopyridine (1.2 mmol), and PEG-400 (5 mL).

-

Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is at or below the water level in the bath.

-

Irradiation: Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) and maintain the temperature at 60°C for the specified reaction time (typically 15-30 minutes).

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Upon completion, add cold water (20 mL) to the reaction mixture. The product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

Purification (if necessary): The crude product can be further purified by recrystallization from ethanol to afford the pure 2-(2-bromophenyl)imidazo[1,2-a]pyridine.

Data Presentation

The use of ultrasound dramatically accelerates the reaction and improves the yield compared to conventional heating methods.

| Method | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Ultrasound | PEG-400 | 60 | 20 | 92 | [1][3] |

| Conventional | Ethanol | Reflux (78°C) | 180 | 75 | [1] |

Table 1: Comparison of ultrasound-assisted and conventional synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (hypothetical data based on similar reactions).

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the ultrasound-assisted synthesis of 2-(2-bromophenyl)imidazo[1,2-a]pyridine.

Plausible Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism.

-

Nucleophilic Attack: The exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone. This results in the displacement of the bromide ion and the formation of a pyridinium intermediate.

-

Intramolecular Cyclization: The endocyclic nitrogen of the pyridinium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Ultrasound accelerates these steps by enhancing mass transport and providing the activation energy required for the reaction.

Conclusion

The use of ultrasound provides a rapid, efficient, and environmentally benign method for the synthesis of valuable heterocyclic compounds from this compound. The protocols and data presented here offer a solid foundation for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block and the advantages of sonochemistry.

References

Application Notes and Protocols: Catalytic Applications of 2-Bromo-1-(2-bromophenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2-bromophenyl)ethanone is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds. Its structure, featuring both an α-bromo ketone moiety and an aryl bromide, allows for sequential or one-pot reactions to construct complex molecular architectures. While not a catalyst itself, it is a crucial precursor in numerous catalytically driven transformations, particularly in the synthesis of quinoxalines, which are prominent scaffolds in medicinal chemistry and drug development.

These application notes provide an overview of the use of this compound in the catalytic synthesis of quinoxalines and detail a specific experimental protocol.

Catalytic Applications in Heterocyclic Synthesis

The primary application of this compound in catalytic organic synthesis is as a precursor for the formation of heterocyclic ring systems. The most notable of these is the synthesis of quinoxalines through condensation with ortho-phenylenediamines. This reaction is often facilitated by a catalyst to improve efficiency and yield.

Quinoxaline Synthesis

The reaction of α-halo ketones with 1,2-diamines is a fundamental method for the synthesis of quinoxalines. In the case of this compound, the reaction proceeds via a condensation-cyclization-oxidation sequence. The presence of a catalyst can facilitate the reaction, often leading to higher yields and milder reaction conditions.

A general workflow for this transformation is outlined below:

Caption: General workflow for the synthesis of 2-(2-Bromophenyl)quinoxaline.

Experimental Protocols

The following section provides a detailed experimental protocol for a key catalytic application of this compound.

Synthesis of 2-(2-Bromophenyl)quinoxaline

This protocol details the synthesis of 2-(2-bromophenyl)quinoxaline via the pyridine-catalyzed condensation of this compound with o-phenylenediamine at room temperature.[1]

Reaction Scheme:

References

Application Note: N-Alkylation of Nucleophilic Amines and Heterocycles with 2-Bromo-1-(2-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of alkyl groups onto nitrogen-containing molecules. This modification can significantly alter the steric and electronic properties of the parent molecule, thereby influencing its biological activity. The reagent 2-Bromo-1-(2-bromophenyl)ethanone is a valuable α-bromo ketone that serves as an electrophilic building block for the N-alkylation of a wide range of nucleophiles. The resulting N-(2-(2-bromophenyl)-2-oxoethyl) substituted compounds are of interest in drug discovery programs as they can be further elaborated or screened for various biological activities.